molecular formula C19H17N3O6S3 B11163485 (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide

(2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide

Cat. No.: B11163485
M. Wt: 479.6 g/mol
InChI Key: NNNBOERGQXBHTC-UHFFFAOYSA-N
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Description

The compound (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, a sulfonyl group, and a dioxido-dihydrothiophene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the sulfonyl group, and the incorporation of the dioxido-dihydrothiophene moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Research

The compound serves as a building block for synthesizing more complex molecules. Its structural characteristics allow chemists to explore new chemical reactions and materials.

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects:

  • Antimicrobial Properties : Investigated for efficacy against various bacterial strains.
  • Anticancer Potential : Studies suggest it may inhibit cancer cell proliferation through specific biological pathways.

Medicinal Chemistry

Due to its unique chemical structure, this compound is explored as a potential therapeutic agent:

  • Drug Development : Its interactions with biological targets could lead to the development of new drugs for treating diseases such as cancer and infections.

Industrial Applications

In industry, this compound may be utilized in the development of new materials and chemical processes:

  • Catalysis : Its functional groups can be used in catalytic processes in organic synthesis.
  • Material Science : Potential applications in creating new polymers or coatings due to its chemical stability.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Activity Study :
    • A study demonstrated that derivatives of benzothiazole compounds exhibited significant antibacterial activity against resistant strains of bacteria. This suggests that similar compounds could be effective in developing new antibiotics.
  • Anticancer Research :
    • Research published in scientific journals has shown that compounds with benzothiazole structures can inhibit specific cancer cell lines. The unique functional groups in this compound may enhance its efficacy as an anticancer agent.
  • Material Development :
    • Investigations into the use of thiophene-based compounds in organic electronics indicate that this compound could contribute to advancements in electronic materials due to its conductive properties.

Mechanism of Action

The mechanism of action of (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, sulfonyl-containing molecules, and dioxido-dihydrothiophene analogs. Examples include:

  • Benzothiazole-6-carboxamide derivatives
  • Sulfonyl imino compounds
  • Dihydrothiophene sulfoxides

Uniqueness

What sets (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide apart is its unique combination of functional groups and structural features

Biological Activity

The compound (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide (CAS No. 1010906-63-4) is a complex organic molecule that exhibits significant biological activity. Its unique structural features include a benzothiazole core and a thiophene ring, which are often associated with diverse pharmacological effects. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N3O6S3C_{19}H_{17}N_{3}O_{6}S_{3} with a molecular weight of approximately 449.5 g/mol. The structure can be represented as follows:

SMILES O=C(NC1C=CS(=O)(=O)C1)c1ccc2nc(NS(=O)(=O)c3ccccc3)sc2c1\text{SMILES }O=C(NC1C=CS(=O)(=O)C1)c1ccc2nc(NS(=O)(=O)c3ccccc3)sc2c1

Antimicrobial Activity

Studies have indicated that compounds similar to this benzothiazole derivative exhibit antimicrobial properties . The presence of the thiophene and benzothiazole moieties enhances interaction with microbial enzymes, potentially inhibiting their growth. For instance, a study demonstrated that derivatives of benzothiazole showed activity against various bacterial strains, suggesting similar potential for this compound.

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties . Research has shown that benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes. This activity could make the compound a candidate for developing anti-inflammatory drugs .

Anticancer Potential

The anticancer activity of benzothiazole derivatives is well-documented. Similar compounds have been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. The sulfonamide group in this compound may enhance its interaction with cancer cell receptors, thereby increasing its efficacy in inhibiting tumor growth .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in microbial metabolism and inflammation.
  • Receptor Binding : The structural components allow for binding to various biological receptors, modulating their activity.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Case Studies

  • Antimicrobial Study :
    A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzothiazole structure significantly enhanced antimicrobial activity, supporting further investigation into this compound's potential.
  • Anti-inflammatory Research :
    In vitro studies demonstrated that compounds with similar structures inhibited the production of TNF-alpha in macrophages, suggesting potential therapeutic use in inflammatory diseases .
  • Cancer Cell Line Testing :
    Testing on human cancer cell lines revealed that certain derivatives induced significant apoptosis through caspase activation pathways, indicating a promising avenue for cancer therapy development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of this compound likely involves multi-step reactions, including cyclization of benzothiazole derivatives, sulfonylation, and imine formation. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are often used for sulfonylimino group formation to enhance reactivity .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for cyclization steps to avoid side reactions .
  • Catalysts : Triethylamine or iodine may facilitate cyclization and sulfur elimination in thiadiazole-related intermediates .
  • Purification : Column chromatography or recrystallization ensures high purity, monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzothiazole ring, sulfonylimino group, and dihydrothiophene moiety. For example, aromatic protons in the 4-methoxyphenyl group appear as distinct singlets at δ 7.2–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups are diagnostic .

Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?

  • The sulfonylimino group (–N=S=O) is electrophilic and prone to nucleophilic attack, enabling coupling with amines or thiols .
  • The benzothiazole ring can undergo electrophilic substitution at the 6-carboxamide position for derivatization .
  • The dihydrothiophene-1,1-dioxide moiety may participate in cycloaddition reactions or serve as a hydrogen-bond acceptor .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound and its derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example:

  • Hydrogen-bond networks : N–H···O/S interactions stabilize the crystal lattice, as seen in related thiazole derivatives .
  • Torsional angles : The (2E)-configuration of the imine group can be confirmed via C=N bond geometry .
  • Data parameters : R-factor (<0.05) and wR-factor (<0.15) ensure high reliability in structural assignments .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking : Software like AutoDock Vina models binding affinities to receptors (e.g., kinase enzymes) by analyzing ligand conformations and binding pockets .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends .

Q. How can researchers address contradictions in biological activity data across studies?

  • Statistical validation : Use ANOVA or t-tests to compare IC₅₀ values from multiple assays (e.g., enzyme inhibition vs. cytotoxicity) .
  • Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods to minimize false positives .
  • Meta-analysis : Aggregate data from structurally related compounds (e.g., benzothiazole-sulfonamide hybrids) to identify trends .

Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic applications?

  • LogP optimization : Introduce polar groups (e.g., –OH, –COOH) to enhance aqueous solubility while maintaining membrane permeability .
  • Metabolic stability : Deuterate labile C–H bonds in the dihydrothiophene ring to slow oxidative degradation .
  • Prodrug design : Mask the carboxamide group as an ester to improve oral bioavailability .

Q. Methodological Considerations

Q. How to design in vitro assays for evaluating the compound’s therapeutic potential?

  • Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ <10 µM indicating promising activity .
  • Antimicrobial testing : Perform time-kill assays against Gram-positive/negative bacteria to assess bactericidal vs. bacteriostatic effects .

Q. What are best practices for synthesizing and characterizing novel analogs of this compound?

  • Parallel synthesis : Use robotic liquid handlers to generate a library of analogs with varying substituents on the benzothiazole ring .
  • High-throughput screening (HTS) : Employ 96-well plates for rapid evaluation of biological activity .
  • Crystallography data deposition : Submit structural data to the Cambridge Structural Database (CSD) for peer validation .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for this compound?

  • Reaction monitoring : Use in-situ IR or HPLC to identify intermediate degradation or side reactions .
  • Solvent purity : Trace water in DMF can hydrolyze imine intermediates, reducing yields .
  • Catalyst batch variability : Screen alternative catalysts (e.g., DBU vs. triethylamine) to improve reproducibility .

Properties

Molecular Formula

C19H17N3O6S3

Molecular Weight

479.6 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C19H17N3O6S3/c1-28-14-3-5-15(6-4-14)31(26,27)22-19-21-16-7-2-12(10-17(16)29-19)18(23)20-13-8-9-30(24,25)11-13/h2-10,13H,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

NNNBOERGQXBHTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)NC4CS(=O)(=O)C=C4

Origin of Product

United States

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